molecular formula C8H11NO B128699 2-Phenoxyethylamine CAS No. 1758-46-9

2-Phenoxyethylamine

Cat. No.: B128699
CAS No.: 1758-46-9
M. Wt: 137.18 g/mol
InChI Key: IMLAIXAZMVDRGA-UHFFFAOYSA-N
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Description

2-Phenoxyethylamine: is an organic compound with the molecular formula C8H11NO . It consists of a phenoxy group attached to an ethylamine chain. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antidepressants like nefazodone .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the reduction of imines method due to its simplicity, cost-effectiveness, and ease of obtaining materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Phenoxyethylamine can undergo oxidation reactions, although specific conditions and products are less commonly documented.

    Reduction: The reduction of imines to form this compound is a key reaction.

    Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the ethylamine group.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLAIXAZMVDRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170028
Record name 2-Phenoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-46-9
Record name Phenoxyethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxyethanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxyethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyethylamine
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Record name 2-PHENOXYETHANAMINE
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask equipped with a thermocouple, heating mantle, nitrogen inlet/outlet, a condenser and a stir bar was added 2-oxazolidinone (14.8 g, 170 mmole), phenol (10.0 g, 106.3 mmole), potassium hydroxide (596 mg, 10.6 mmole) and ExxonMobil™ Aromatic 100 solvent (100 mL). The resulting mixture was heated to reflux temperature for 3 h. Reaction progress was monitored by TLC and 1H NMR. Once the phenol was consumed, ethylenediamine (3.6 mL, 53 mmole) was added and the reaction mixture was continued to stir at reflux temperature for 2 hrs. The reaction mixture was then cooled to room temperature. Florisil® (5 g) was added and the reaction mixture was filtered over Celite. The reactor and the filter cake were washed with ExxonMobil™ Aromatic 100 solvent (2×10 mL). The combined filtrates were concentrated under reduced pressure to give 12.3 g (84%) of the desired product as a yellow oil. Purity level was determined by NMR to be ˜95%. 1H NMR (CDCl3, 400 MHz) δ 7.22-7.14 (m, 2H), 6.89-6.77 (m, 3H), 3.80 (dd, 2H, J=5.3, 5.3 Hz)), 2.90 (dd, 2H, J=5.4, 5.4 Hz), 1.41 (bs, 2H), 13C NMR (CDCl3, 400 MHz) 158.9, 129.4, 120.7, 114.4, 70.0, 41.5, MS (ESI) for C8H11NO [M+H] calc. 137.08. found 137.56.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

Add sodium hydride (60% in mineral oil, 6.63 g, 166 mmol) to a solution of 2-hydroxyethylamine (10.0 mL, 166 mmol) in dioxane (150 mL), at room temperature under nitrogen. Stir for 10 minutes at room temperature. Add 2-chloropyridine (15.6 mL, 166 mmol) and heat the reaction mixture to reflux. After stirring at reflux for 14 hours, cool the reaction mixture to room temperature and dilute with water (100 mL), and methylene chloride (200 mL). Extract the aqueous layer with methylene chloride (2×100 mL). Combine the organic layers with brine (200 mL), dry (magnesium sulfate), filter and concentrate to an orange oil. Perform flash chromatography on silica gel eluting with 50% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH) solution in methylene chloride to afford the title compound as a yellow oil (17.9 g). MS: m/z=139 (MH+).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Add sodium hydride (60% in mineral oil, 6.63 g, 166 mmol) to a solution of 2-hydroxyethylamine (10.0 mL, 166 mmol) in dioxane (150 mL) at room temperature under nitrogen. After stirring for 10 minutes at room temperature, add 2-chloropyridine (15.6 mL, 166 mmol) and heat the reaction mixture to reflux. After stirring at reflux for 14 hours, cool the reaction mixture to room temperature and dilute with water (100 mL) and methylene chloride (200 mL). Extract the aqueous layer with methylene chloride (2×100 mL). Wash the combined organic phase with brine (200 mL), dry over magnesium sulfate, filter, and concentrate to an orange oil. Flash chromatography on silica gel eluting with 50% of a (80:18:2 CHCl3/MeOH/concentrated NH4OH) solution in methylene chloride affords 2-phenoxy-ethylamine as a yellow oil (17.9 g, 78%). 1H NMR (CDCl3) δ 8.09-8.15 (m, 1H), 7.53-7.56 (m, 1H), 6.80-6.85 (m, 1H), 6.70-6.75 (m, 1H), 4.27-4.31 (m, 2H), 3.06-3.10 (m, 2H); MS (ES): m/z 139 (M+H).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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